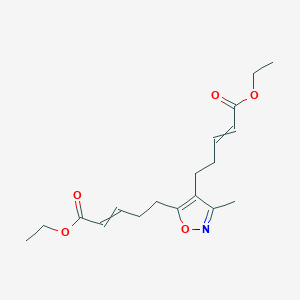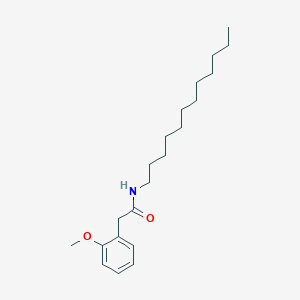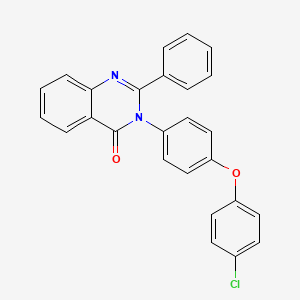
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, has unique structural features that make it a subject of interest in research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, alcohols, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. In biological systems, it may interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Acetylanthracene: Similar in structure but with different substituents at the 9 and 10 positions.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Another derivative with distinct photophysical properties.
Uniqueness
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one is unique due to its specific propyl substituents, which can influence its photophysical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
87544-27-2 |
|---|---|
Molekularformel |
C22H24O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-(9,10-dipropylanthracen-2-yl)ethanone |
InChI |
InChI=1S/C22H24O/c1-4-8-17-19-10-6-7-11-20(19)18(9-5-2)22-14-16(15(3)23)12-13-21(17)22/h6-7,10-14H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
WKGCLMAUSUZXHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=CC(=CC2=C(C3=CC=CC=C31)CCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)

![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)





![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
